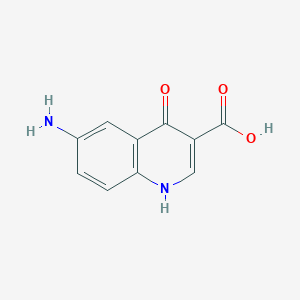

6-Amino-4-hydroxyquinoline-3-carboxylic acid

Description

Propriétés

IUPAC Name |

6-amino-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c11-5-1-2-8-6(3-5)9(13)7(4-12-8)10(14)15/h1-4H,11H2,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXZRZJHULDLTSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)C(=CN2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-hydroxyquinoline-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of anthranilic acid derivatives. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process. For instance, the reaction of anthranilic acid with suitable aldehydes or ketones under acidic conditions can yield the desired quinoline derivative .

Industrial Production Methods

In industrial settings, the production of 6-Amino-4-hydroxyquinoline-3-carboxylic acid may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product.

Analyse Des Réactions Chimiques

Types of Reactions

6-Amino-4-hydroxyquinoline-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at the 4th position can be oxidized to form quinone derivatives.

Reduction: The carboxylic acid group can be reduced to form corresponding alcohols.

Substitution: The amino group at the 6th position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions often require the presence of a suitable leaving group and a nucleophile under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, alcohols, and substituted quinoline derivatives, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemical Properties and Structure

6-Amino-4-hydroxyquinoline-3-carboxylic acid is a heterocyclic compound characterized by the presence of an amino group at the 6th position, a hydroxyl group at the 4th position, and a carboxylic acid group at the 3rd position on the quinoline ring. This unique arrangement contributes to its distinct chemical reactivity and biological activity.

Biological Activities

This compound exhibits a range of biological activities that make it valuable in various fields:

- Antimicrobial Activity : Studies have shown that 6-amino-4-hydroxyquinoline-3-carboxylic acid possesses significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its effectiveness suggests potential applications in developing new antibacterial agents .

- Antiviral Properties : Research indicates that this compound may act as an anti-HIV agent, demonstrating moderate inhibitory effects on HIV-1 replication in cell cultures. This property highlights its potential for therapeutic development against viral infections .

- Cytotoxic Effects : The compound has shown selective cytotoxicity against certain cancer cell lines, including doxorubicin-resistant colon adenocarcinoma cells. This selectivity makes it a candidate for further investigation in cancer therapy .

Applications in Research and Industry

The diverse properties of 6-amino-4-hydroxyquinoline-3-carboxylic acid have led to its application in several research areas:

Medicinal Chemistry

The compound serves as a building block for synthesizing more complex heterocyclic compounds with potential pharmaceutical applications. Its derivatives are being explored for their therapeutic efficacy against various diseases .

Agricultural Chemistry

Due to its antimicrobial properties, this compound can be utilized in developing agrochemicals aimed at protecting crops from bacterial infections. Its effectiveness against plant pathogens could enhance agricultural productivity .

Material Science

Recent studies suggest that derivatives of 6-amino-4-hydroxyquinoline-3-carboxylic acid may act as stabilizers for organic materials against degradation caused by light and heat. This application could lead to advancements in material preservation technologies .

Case Studies and Research Findings

Several studies have documented the efficacy of 6-amino-4-hydroxyquinoline-3-carboxylic acid:

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited potent activity against Staphylococcus aureus, showing promise for developing new antibiotics .

- Anti-HIV Activity : Research indicated that specific analogs of 6-amino-4-hydroxyquinoline-3-carboxylic acid could inhibit HIV replication effectively, suggesting their potential use in antiviral therapies .

- Selective Cytotoxicity : In vitro studies revealed that certain derivatives selectively targeted resistant cancer cell lines while sparing normal cells, indicating their potential as targeted cancer therapies .

Mécanisme D'action

The mechanism of action of 6-Amino-4-hydroxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups on the quinoline ring allow it to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison of Quinoline-3-Carboxylic Acid Derivatives

Key Observations

Chlorine at position 6 (e.g., 4-Amino-6-chloro analog) increases molecular weight and may improve metabolic stability . Esterification (e.g., ethyl ester in compound 6c) improves membrane permeability but requires hydrolysis for activation .

Purity and Stability: The target compound’s purity (92.6%) is slightly lower than the 4-Amino-6-chloro analog (95.0%), which may reflect synthetic challenges in introducing polar groups . Chlorinated derivatives (e.g., 6-Chloro-4-hydroxy) often require controlled storage conditions to prevent degradation .

6-Acetyl-4-oxo derivatives are explored for their lipophilic properties, which could enhance blood-brain barrier penetration .

Research Findings and Implications

- Antibacterial Potential: The target compound’s activity against D-Ala:D-Ala ligase highlights its role in disrupting bacterial cell wall synthesis .

- Synthetic Utility : Chlorinated and esterified analogs serve as intermediates for further functionalization, enabling structure-activity relationship studies .

- Neuropharmacology: 4-Hydroxyquinoline-3-carboxylic acid’s interaction with NMDA receptors underscores the scaffold’s versatility in targeting diverse biological pathways .

Activité Biologique

6-Amino-4-hydroxyquinoline-3-carboxylic acid, a derivative of the quinoline family, is characterized by the presence of an amino group at the 6th position, a hydroxyl group at the 4th position, and a carboxylic acid group at the 3rd position. This unique structure imparts diverse biological activities, making it a subject of interest in medicinal chemistry.

The compound can undergo various chemical reactions, including oxidation, reduction, and electrophilic substitution. These reactions are influenced by its functional groups, allowing for a range of derivatives with modified biological activities.

Biological Activities

Research indicates that 6-Amino-4-hydroxyquinoline-3-carboxylic acid exhibits several biological activities:

- Antimicrobial Activity : Quinoline derivatives have shown significant antibacterial and antifungal properties. Studies have demonstrated that compounds related to this structure effectively inhibit various bacterial strains, including resistant strains like MRSA .

- Anticancer Potential : The compound has been investigated for its cytotoxic effects against cancer cell lines. For instance, derivatives have displayed selective toxicity towards doxorubicin-resistant colon adenocarcinoma cells while sparing normal fibroblasts . This selectivity is crucial for developing targeted cancer therapies.

- Antiviral Activity : Some derivatives of quinoline compounds have exhibited moderate inhibitory effects against viruses such as HIV. Research has shown that certain synthesized compounds can inhibit HIV-1 replication in cultured cells .

The biological activity of 6-Amino-4-hydroxyquinoline-3-carboxylic acid is attributed to its interaction with various biochemical pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- Induction of Apoptosis : Certain derivatives have been linked to the induction of apoptotic pathways in cancer cells, promoting cell death and reducing tumor growth.

- Modulation of Immune Response : The compound may enhance the immune response against pathogens or cancer cells through various mechanisms.

Case Studies

Several studies highlight the efficacy of 6-Amino-4-hydroxyquinoline-3-carboxylic acid and its derivatives:

Q & A

Basic: What are the recommended synthetic routes for 6-Amino-4-hydroxyquinoline-3-carboxylic acid, and how can purity be validated?

Answer:

The synthesis of quinoline-carboxylic acid derivatives often involves condensation reactions under controlled conditions. For example, analogous compounds like ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate are synthesized via cyclization of substituted anilines with diethyl ethoxymethylenemalonate, followed by hydrolysis . To validate purity, employ HPLC with UV detection (λ = 254–280 nm) and confirm structural integrity using H/C NMR. Mass spectrometry (ESI-MS) can further verify molecular weight. Cross-reference retention times and spectral data with literature or synthesized standards to resolve ambiguities .

Basic: What are the optimal storage conditions to ensure the stability of 6-Amino-4-hydroxyquinoline-3-carboxylic acid?

Answer:

Stability is highly dependent on environmental factors. Store the compound in airtight containers under inert gas (e.g., argon) to prevent oxidation. Maintain temperatures between 2–8°C in a dry, ventilated environment to avoid hydrolysis or decomposition. Evidence from structurally similar quinoline derivatives suggests that exposure to moisture or light can degrade the carboxylic acid moiety, necessitating desiccants and amber glassware . Regularly monitor purity via TLC or HPLC to detect degradation products.

Basic: Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

Answer:

A multi-technique approach is critical:

- FT-IR : Identify functional groups (e.g., –NH at ~3300 cm, –COOH at ~1700 cm) .

- NMR : H NMR can resolve aromatic protons and substituent patterns (e.g., J-coupling for adjacent fluorine atoms in fluorinated analogs) . C NMR confirms the quinoline backbone and carboxylic acid carbon (~165–175 ppm).

- UV-Vis : Monitor π→π* transitions (λ ~300–350 nm) to assess conjugation .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, critical for understanding solubility and reactivity .

Advanced: How can researchers address contradictions in reported biological activity data for this compound?

Answer:

Discrepancies often arise from variations in experimental design:

- Solvent systems : Activity may vary in DMSO vs. aqueous buffers due to aggregation or solubility differences.

- Assay conditions : pH sensitivity of the carboxylic acid group (pKa ~4–5) can alter binding affinity; ensure pH is tightly controlled .

- Metabolite interference : Use LC-MS/MS to rule out degradation products in biological matrices .

- Negative controls : Include structurally similar analogs (e.g., 6-methyl or halogenated derivatives) to confirm target specificity .

Advanced: What computational strategies are recommended for modeling interactions between this compound and biological targets?

Answer:

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and binding sites .

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes (e.g., DNA gyrase). Validate docking poses with MD simulations (NAMD/GROMACS) to assess stability over 100+ ns .

- QSAR models : Correlate substituent effects (e.g., –NH vs. –OCH) with activity using Hammett constants or CoMFA .

Advanced: How should researchers design experiments to investigate substituent effects on physicochemical properties?

Answer:

- Systematic variation : Synthesize analogs with substituents at positions 6, 7, and 8 (e.g., –F, –Cl, –CF) to study steric/electronic impacts .

- Solubility studies : Use shake-flask methods with logP measurements (octanol-water) to link substituent polarity to bioavailability .

- Thermal stability : Perform TGA/DSC to correlate decomposition temperatures with substituent electronegativity .

- Reactivity profiling : Monitor hydrolysis rates under acidic/basic conditions via kinetic HPLC .

Advanced: What are the best practices for resolving spectral overlaps in complex reaction mixtures containing this compound?

Answer:

- 2D NMR : Employ H-C HSQC and HMBC to assign overlapping aromatic signals .

- Chromatographic separation : Optimize gradient elution in HPLC (C18 column, 0.1% TFA in water/acetonitrile) to resolve co-eluting byproducts .

- High-resolution MS : Use Q-TOF instruments to distinguish isobaric species (e.g., isomers with identical molecular weights) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.